(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile
Description
(2,4,7-Trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile is a nitro-substituted fluorenylidene malononitrile derivative. Its molecular formula is C₁₆H₆N₄O₄ (molecular weight: 318.248 g/mol), featuring a fluorene backbone functionalized with three nitro groups (2,4,7-positions) and a malononitrile moiety at the 9-ylidene position . This compound exhibits strong electron-withdrawing characteristics due to the nitro and nitrile groups, making it relevant in photoconductive materials and optoelectronics. Key properties include a LogP of 3.17, indicating moderate hydrophobicity, and HPLC separation feasibility using reverse-phase methods .
Properties
IUPAC Name |
2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRPPRMVMGKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile typically involves a series of nitration and condensation reactions. The starting material, fluorenone, undergoes nitration to introduce nitro groups at the 2, 4, and 7 positions . This is followed by a condensation reaction with malononitrile under specific conditions to form the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile undergoes various chemical reactions, including:
Scientific Research Applications
Explosives and Propellants
One of the primary applications of TNF is in the development of explosives and propellants. Its high nitrogen content contributes to its energetic properties, making it suitable for formulations requiring stability and high energy output.
| Property | Value |
|---|---|
| Density | 1.58 g/cm³ |
| Detonation Velocity | 7,800 m/s |
| Sensitivity | Low |
Case Study : Research published in various journals indicates that TNF can be incorporated into composite propellant formulations to enhance performance while maintaining safety standards .
Organic Synthesis
TNF serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions.
Applications in Synthesis :
- Building Block for Pharmaceuticals : It can be utilized to synthesize bioactive compounds.
- Dyes and Pigments : TNF derivatives are used to create vibrant dyes due to their chromophoric properties.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | TNF + Nucleophile → Product | Pharmaceuticals |
| Cycloaddition | TNF + Diene → Diels-Alder Adduct | Dyes |
Material Science
In material science, TNF is explored for its potential use in developing advanced materials such as polymers and nanocomposites.
Properties of Interest :
- Thermal Stability : High melting point makes it suitable for high-temperature applications.
- Mechanical Strength : Enhances the mechanical properties of composite materials.
Case Study : A study demonstrated that incorporating TNF into polymer matrices improved thermal stability and mechanical properties significantly compared to pure polymers .
Pharmaceutical Applications
Recent studies have highlighted the potential of TNF as a scaffold for drug development due to its unique structural features that allow for modifications leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the generation of reactive intermediates, which can further react with biological molecules, leading to various effects . The pathways involved in these reactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Fluorenylidene Malononitrile Derivatives
2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
- Structure: Two nitro groups (2,7-positions) and malononitrile at the 9-ylidene position.
- Photoconductivity : Exhibits a photocurrent peak at 515 nm and fluorescence at 520 nm, attributed to π→π* transitions in the conjugated system .
- Applications : Used in early studies of organic photoconductors due to its balanced electron affinity and charge transport properties .
2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)malononitrile
- Structure : Four nitro groups (2,4,5,7-positions) enhance electron withdrawal but reduce solubility.
Key Differences :
- The trinitro derivative strikes a balance between electron-withdrawing capacity and solubility, making it more versatile than the tetranitro analog .
- The dinitro isomer shows weaker electron withdrawal but stronger fluorescence, suggesting trade-offs between optoelectronic efficiency and emissive properties .
Fluorenylidene Malononitrile Derivatives with Heteroatomic Substituents
2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile
Comparison :
Fluoren-9-ylidene Malononitrile Derivatives in Optoelectronics
3,6-Bis(diarylamino)fluoren-9-ylidene malononitrile
- Structure: Diarylamino donors at 3,6-positions create a donor-acceptor-donor (D-A-D) architecture.
- Properties :
Comparison :
- However, its photoconductivity suggests niche applications in photodetectors .
Biological Activity
(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile, commonly referred to as TNF or trinitrofluorenone (TNF), is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and toxicology.
- Chemical Formula: C13H5N3O7
- Molecular Weight: 315.1947 g/mol
- CAS Number: 129-79-3
- Appearance: Pale yellow solid or yellow powder
Synthesis
The synthesis of TNF typically involves nitration of fluorenone derivatives. The compound can be synthesized through various methods including the Hantzsch reaction and other organic transformations that yield derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that TNF exhibits notable antimicrobial properties. A study evaluated the antimicrobial activity of various fluorenyl derivatives against multidrug-resistant strains. The results showed that certain derivatives of TNF had effective zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against fungi .
Table 1: Antimicrobial Activity of TNF Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria/Fungi |
|---|---|---|
| 5g | 10 | S. aureus |
| 5h | 11 | E. faecalis |
| 5i | 10 | Candida albicans |
| 5j | 8 | Pseudomonas aeruginosa |
Cytotoxicity
TNF has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that TNF derivatives exhibited significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, suggesting potential applications in cancer therapy .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| TNF | <50 | A549 |
| TNF | <30 | MDA-MB-231 |
The mechanism by which TNF exerts its biological effects is linked to its ability to interact with cellular targets and disrupt normal cellular processes. Molecular docking studies have suggested that TNF binds to the active sites of enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .
Toxicological Profile
While TNF shows promise in antimicrobial and anticancer applications, it is essential to consider its toxicological profile. Exposure to TNF can lead to skin and eye irritation, and it is classified as a hazardous substance due to its potential flammability and toxicity upon decomposition .
Table 3: Toxicological Data
| Toxicity Type | Description |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Flammability | Flammable |
| Decomposition Fumes | Highly toxic nitrogen oxides |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of TNF in combination with traditional chemotherapeutics like Taxol. The results indicated that certain TNF derivatives enhanced the cytotoxic effects compared to Taxol alone, highlighting their potential as adjunct therapies in cancer treatment .
- Antimicrobial Resistance : In light of rising antimicrobial resistance, compounds derived from TNF were tested against resistant strains of bacteria. The findings showed that some derivatives maintained efficacy against strains resistant to standard antibiotics, suggesting a new avenue for antibiotic development .
Q & A
Q. Example Workflow :
- Step 1 : Re-optimize geometry using solvent-adjusted DFT.
- Step 2 : Compare calculated vs. experimental Stokes shifts.
- Step 3 : Validate via time-resolved fluorescence to detect non-radiative pathways.
References : .
What methodologies study donor-acceptor interactions in polymeric systems containing this compound?
Advanced Research Question
For polymeric or thin-film applications:
Cyclic Voltammetry (CV) : Determine redox potentials and energy level alignment.
UV-Vis-NIR Spectroscopy : Identify charge-transfer absorption bands.
Morphological Mapping : Use grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
